molecular formula C26H26N4O3S B12037318 N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12037318
M. Wt: 474.6 g/mol
InChI Key: MMEWVRKJPDWRNA-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a dimethylaminophenyl group, which can enhance its solubility and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene ring reacts with the quinazolinone intermediate.

    Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction between the quinazolinone intermediate and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s quinazolinone core is of particular interest due to its potential biological activity. It can be used in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the dimethylaminophenyl group enhances its solubility and bioavailability. The ethoxyphenyl group may contribute to the compound’s overall stability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Dimethylaminophenyl Derivatives: Compounds like N,N-dimethyl-4-aminobenzamide have a similar dimethylaminophenyl group but lack the quinazolinone core.

Uniqueness

N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its combination of a quinazolinone core, a dimethylaminophenyl group, and an ethoxyphenyl group. This unique structure provides a balance of biological activity, solubility, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H26N4O3S/c1-4-33-21-15-13-20(14-16-21)30-25(32)22-7-5-6-8-23(22)28-26(30)34-17-24(31)27-18-9-11-19(12-10-18)29(2)3/h5-16H,4,17H2,1-3H3,(H,27,31)

InChI Key

MMEWVRKJPDWRNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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